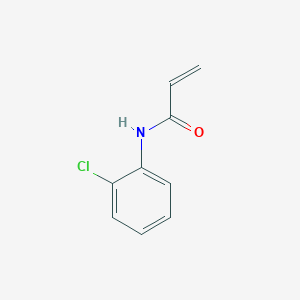

N-(2-chlorophenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

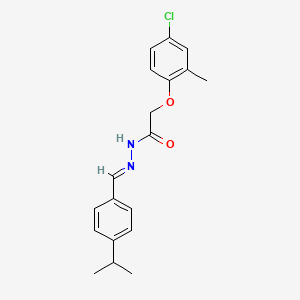

“N-(2-chlorophenyl)acrylamide” is a chemical compound . It is an acrylamide derivative . Acrylamide derivatives have been used as corrosion inhibitors for carbon steel in hydrochloric acid solution .

Synthesis Analysis

The synthesis of acrylamide derivatives has been studied . Two new acrylamide derivatives were prepared, namely: “N- (bis (2-hydroxyethyl) carbamothioyl) acrylamide (BHCA) and N- ( (2-hydroxyethyl) carbamothioyl) acrylamide (HCA)” . Their chemical structures were analyzed and confirmed using IR and 1H NMR .Molecular Structure Analysis

The molecular formula of “this compound” is C9H8ClNO . Its average mass is 181.619 Da and its monoisotopic mass is 181.029449 Da .Chemical Reactions Analysis

Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products (N-glycosides) .Wissenschaftliche Forschungsanwendungen

Insecticidal Applications

- Synthesis of Novel Phenoxyacetamide Derivatives: N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, which are structurally similar to N-(2-chlorophenyl)acrylamide, have been synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These derivatives exhibited significant insecticidal properties (Rashid et al., 2021).

Industrial and Laboratory Applications

- Use in Polymer Synthesis: Acrylamide, including derivatives like this compound, is widely used in synthesizing polyacrylamide. Polyacrylamide finds applications in soil conditioning, wastewater treatment, and as a laboratory tool for protein separation by electrophoresis (Friedman, 2003).

Bioengineering Applications

- Cell Detachment from Polyacrylamide: Poly(N-isopropyl acrylamide), derived from acrylamide monomers, is used in bioengineering for the nondestructive release of biological cells and proteins. This has applications in studying the extracellular matrix, tissue transplantation, and the formation of tumor-like spheroids (Cooperstein & Canavan, 2010).

Corrosion Inhibition

- Synthesis and Characterization for Corrosion Inhibitors: Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been synthesized and tested as corrosion inhibitors in nitric acid solutions of copper. They exhibited effective corrosion inhibition properties (Abu-Rayyan et al., 2022).

Polymerization and Material Science

- Homopolymerization Studies: Radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, a compound similar to this compound, indicates potential applications in enhanced oil recovery and as a hydrophobic monomer in polyacrylamide production (Huang et al., 2019).

Acrylamide Research and Health Perspectives

- Neurotoxicity Research: Studies on acrylamide, including its derivatives, focus on understanding its neurotoxic effects. This is crucial for assessing occupational hazards and environmental health concerns (LoPachin, 2004).

Wirkmechanismus

Target of Action

N-(2-chlorophenyl)acrylamide, also known as N-(2-chlorophenyl)prop-2-enamide, is a chemical compound with the molecular formula C9H8ClNO Acrylamides are known to interact with various biological targets, including enzymes and proteins, affecting their function and leading to various biological effects .

Mode of Action

Acrylamides, in general, are known to form covalent bonds with the amino acid cysteine in proteins, leading to protein dysfunction . This interaction can lead to changes in cellular processes, potentially affecting cell growth and survival .

Biochemical Pathways

While specific biochemical pathways affected by this compound are not clearly defined, acrylamide metabolism involves two main pathways. The first involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide. The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of various metabolites .

Pharmacokinetics

Acrylamides are generally known to be rapidly absorbed and distributed in the body, metabolized, and then excreted .

Result of Action

Acrylamides have been shown to inhibit certain enzymes, leading to potential neurotoxic, genotoxic, and carcinogenic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, acrylamides can be released into the environment due to industrial use and can contaminate water supplies. In water, acrylamide degradation occurs through bacterial action, using acrylamide as a nitrogen and carbon source . The degradation rate depends on water conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMHPLCGCWUMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine](/img/structure/B2903461.png)

![N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2903462.png)

![Ethyl 2-[3-(difluoromethyl)phenyl]acetate](/img/structure/B2903465.png)

![2-(Benzo[b]thiophen-3-yl)ethanol](/img/structure/B2903477.png)

![N-(3-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2903483.png)

![(Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2903484.png)